Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate is a complex organic compound that combines the structural features of triphenylsulfonium and adamantane derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with appropriate reagents to introduce the adamantane moiety. The final step involves the formation of the triphenylsulfonium group, which can be achieved through the reaction of triphenylsulfonium chloride with the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular membranes, affecting their permeability and function . The pathways involved in these actions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsulfonium chloride: A simpler compound with similar sulfonium functionality.
Adamantane derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core structure.
Difluoroethane derivatives: Compounds such as 1,1-difluoroethane and its derivatives.
Uniqueness
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate is unique due to its combination of triphenylsulfonium, adamantane, and difluoroethane moieties. This unique structure imparts specific chemical properties and reactivity that are not found in simpler compounds .
Eigenschaften
Molekularformel |
C30H32F2O3S2 |
---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
2-(1-adamantyl)-1,1-difluoroethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C12H18F2O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,18(15,16)17)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h1-15H;8-10H,1-7H2,(H,15,16,17)/q+1;/p-1 |
InChI-Schlüssel |
GRCVHLCFMAVQCF-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.